
3-(2-hydroxy-3-phenoxypropyl)-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 3-(2-hydroxy-3-phenoxypropyl)-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide, often involves novel and facile methods. One approach uses hypervalent iodine oxidation of acetophenones, followed by treatment with specific reagents to achieve the desired benzimidazole derivatives. This method demonstrates the versatility and efficiency of hypervalent iodine in synthesizing complex heterocycles (Prakash, Rani, & Goyal, 1992).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, including the title compound, reveals interesting modifications to their behavior based on the incorporation of various functional groups. These modifications can affect the compound's hydrophilicity, interaction with other molecules, and overall molecular dynamics (Holbrey, Turner, Reichert, & Rogers, 2003).
Chemical Reactions and Properties
Benzimidazole derivatives are involved in a variety of chemical reactions, demonstrating a wide range of properties due to their unique structures. These reactions include electrophilic substitutions, oxidative cyclizations, and interactions with other molecules to form supramolecular assemblies. Such properties are pivotal in their applications across different fields, including catalysis and material science (Aggarwal & Sumran, 2006).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are significantly influenced by their molecular structure. For instance, the presence of specific functional groups can enhance solubility in various solvents and influence thermal stability, making these compounds suitable for diverse applications in organic electronics and materials science. The modification of these properties through molecular design is a critical aspect of research in this area (Yang & Su, 2005).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity, acidity or basicity, and the ability to participate in hydrogen bonding, are crucial for their function in biological systems and chemical syntheses. Investigations into these properties help in understanding the compound's behavior in various environments and its interaction with different chemical species (Jerman et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N2O2.HI/c1-3-9-20-21(2)18-12-7-8-13-19(18)22(20)14-16(23)15-24-17-10-5-4-6-11-17;/h4-8,10-13,16,23H,3,9,14-15H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZZPDWZBSHJHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=CC=C3)O)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide | |
CAS RN |
473444-32-5 |
Source


|
| Record name | 1H-Benzimidazolium, 3-(2-hydroxy-3-phenoxypropyl)-1-methyl-2-propyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473444-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
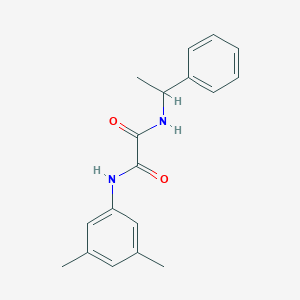
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
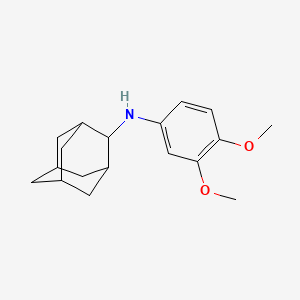

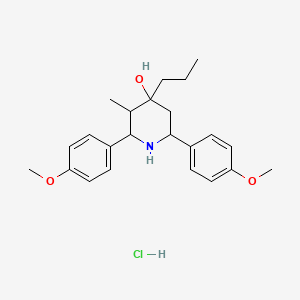

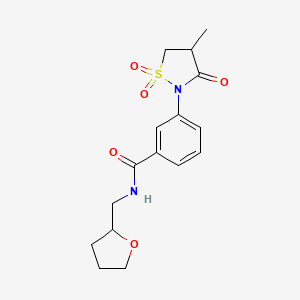
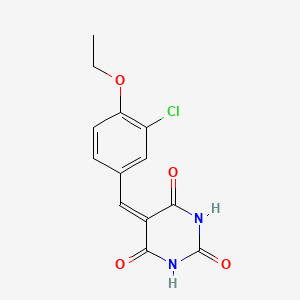
![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)